
Ethyl 7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Demethylation Reaction of Ethyl 7-Methoxyquinoline-3-Carboxylate
A key reaction involving this compound involves its demethylation to form 7-hydroxyquinoline-3-carboxylic acid. In this process:
- Conditions : 48% aqueous HBr at 105°C for 88.5 hours.
- Yield : 90%.
- Characterization :
This reaction implies that the methoxy group in the parent compound is labile under strong acidic conditions, suggesting synthetic routes where methoxy introduction occurs late in the sequence.
Key Reaction Parameters and Optimization
Data from derivative synthesis reveal critical factors for quinoline functionalization:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 65–100°C | Higher temps (≥90°C) reduce yield due to side reactions. |
Base | Potassium tert-butoxide | Excess base (2.3 eq) improves substitution efficiency. |
Reaction Time | 16–24 hours | Extended time (>24h) does not significantly improve conversion. |
Structural Validation Techniques
While direct synthesis data are limited, characterization methods for related compounds include:
- 1H NMR : Confirms substituent positions (e.g., methoxy at C7).
- MS : Validates molecular weight and fragmentation patterns.
- TLC Monitoring : Ensures reaction completion during derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxyquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
Ethyl 7-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
- Ethyl 6-methoxyquinoline-3-carboxylate
- Ethyl 7-hydroxyquinoline-3-carboxylate
Uniqueness
Ethyl 7-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Ethyl 7-methoxyquinoline-3-carboxylate (EMQC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
EMQC is a derivative of quinoline, characterized by the presence of a methoxy group at the 7-position and a carboxylate group at the 3-position. This unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
EMQC has demonstrated significant antimicrobial properties. Studies indicate that compounds within the quinoline class exhibit antibacterial and antifungal activities. The mechanism is thought to involve interference with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, similar to other fluoroquinolones.
Table 1: Antimicrobial Activity of EMQC
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Candida albicans | 32 |
Anticancer Potential
Recent research has highlighted the anticancer potential of EMQC. In vitro studies have shown that EMQC can induce apoptosis in various cancer cell lines, including cervical cancer cells (SiHa). The compound activates the p38/MAPK signaling pathway, leading to increased intracellular reactive oxygen species (ROS) levels, which contribute to its cytotoxic effects .
Case Study: Cytotoxicity in Cervical Cancer Cells
- Cell Line: SiHa
- IC50 Value: 33.06 µg/mL after 24 hours of treatment
- Mechanism: Induction of apoptosis through ROS generation .
The biological activity of EMQC is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it binds to various enzymes and receptors, altering cellular processes and pathways critical for microbial survival and cancer cell proliferation.
- Enzyme Inhibition: EMQC may inhibit key enzymes involved in DNA replication.
- Receptor Interaction: It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
Interaction Studies
Studies focusing on the binding affinity of EMQC with biological targets have provided insights into its mechanism of action. For instance, investigations into its interactions with DYRK1A and CLK1 kinases revealed significant inhibitory activity, suggesting potential applications in treating diseases like cancer .
Table 2: Inhibitory Activity Against Kinases
Future Directions
The versatility of EMQC makes it an attractive candidate for further research in drug development. Its potential applications in agriculture as an agrochemical or pesticide also warrant exploration due to its biological activity against various pathogens.
Q & A
Q. Basic: What are the established synthetic routes for Ethyl 7-methoxyquinoline-3-carboxylate?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed reactions. For example, Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate undergoes dehalogenation/hydrogenation under Pd(PPh₃)₂Cl₂ catalysis to yield this compound. However, competitive side reactions (e.g., incomplete dehalogenation) may reduce yields (45% reported in one study), necessitating optimization of ligand systems and reaction conditions . Alternative pathways for analogous quinolines involve Sharpless click chemistry for functionalization, such as N-propargylation followed by triazole formation with azides, which could be adapted for derivative synthesis .
Q. Basic: What spectroscopic and crystallographic methods validate its structure?
Methodological Answer:
- X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., methoxy and ester groups) and hydrogen-bonding interactions critical for packing behavior .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C7, ester at C3) and electronic environments. For example, downfield shifts in carbonyl carbons (~165–170 ppm) confirm ester functionality .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., 217.27 g/mol for C₁₂H₉NO₃) .
Q. Advanced: How can synthesis yields be optimized to mitigate competitive side reactions?
Methodological Answer:
- Catalyst-Ligand Systems : Use of Pd catalysts with tailored ligands (e.g., PPh₃) improves regioselectivity and reduces dehalogenation side reactions .
- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically.
- Substrate Modification : Introducing electron-withdrawing groups (e.g., halogens) on the quinoline backbone may suppress competing pathways observed in analogous compounds .
Q. Advanced: How can conflicting data on antimicrobial activity be resolved in structure-activity studies?
Methodological Answer:
- Controlled Bioassays : Screen derivatives against standardized bacterial/fungal strains (e.g., S. aureus, E. coli) under identical conditions to isolate substituent effects. For example, fluoroquinolone analogs show activity linked to C6/C7 substituents .
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) or steric effects with MIC (Minimum Inhibitory Concentration) values.
- Mechanistic Studies : Use molecular docking to assess binding affinity to DNA gyrase/topoisomerase IV, a target for quinolone antibiotics .
Q. Advanced: What strategies enable regioselective functionalization of the quinoline core?
Methodological Answer:
- Directing Groups : Utilize hydroxy or methoxy groups at C4/C7 to steer electrophilic substitution (e.g., nitration, halogenation) to specific positions .
- Click Chemistry : Install propargyl groups at N1 for copper-catalyzed azide-alkyne cycloaddition, enabling triazole formation at defined sites .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during multi-step syntheses .
Q. Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
Property | Value/Description | Relevance in Research |
---|---|---|
Molecular Weight | 217.27 g/mol | Determines molarity calculations |
LogP | ~2.5 (predicted) | Guides solubility in organic phases |
Melting Point | Not reported; analog mp: 199–201°C | Informs purification (recrystallization) |
Stability | Sensitive to light/moisture | Requires inert atmosphere storage |
Data derived from structural analogs and computational models .
Q. Advanced: How can intermolecular interactions impact crystallization and formulation?
Methodological Answer:
- Hydrogen Bonding : C–H⋯O and C–H⋯Cl interactions in analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) create stable crystal lattices, influencing polymorphism screening .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to disrupt strong intermolecular forces during co-crystallization with APIs .
Properties
IUPAC Name |
ethyl 7-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONKQIXMNJTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619056 | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-46-7 | |
Record name | 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71082-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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